molecular formula C17H19N3O2S B6070784 2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6070784
M. Wt: 329.4 g/mol
InChI Key: HLFSXDIXKACHOD-UHFFFAOYSA-N
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Description

The compound 2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (hereafter referred to as the "target compound") is a pyrimidine derivative featuring a sulfanyl acetamide moiety. Its molecular formula is C₁₇H₁₉N₃O₂S, with a molar mass of 329.42 g/mol and a predicted pKa of 7.83 ± 0.50, indicating moderate acidity . Key structural elements include:

  • A sulfanyl (-S-) bridge linking the pyrimidine core to an acetamide group.
  • A 4-methylphenyl group attached to the acetamide nitrogen, influencing lipophilicity and π-π stacking interactions.

This compound’s structural framework is shared with several analogs, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-4-5-14-12(3)18-17(20-16(14)22)23-10-15(21)19-13-8-6-11(2)7-9-13/h4,6-9H,1,5,10H2,2-3H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSXDIXKACHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of approximately 298.38 g/mol. The structural features include a pyrimidine ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O2SC_{15}H_{18}N_{2}O_{2}S
Molecular Weight298.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that compounds with similar structural motifs to This compound exhibit significant anticancer properties. For instance, Mannich bases, which share similar functional groups, have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of Mannich bases on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The findings revealed that certain derivatives demonstrated IC50 values lower than 10 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the sulfanyl group may enhance interaction with microbial enzymes, leading to increased efficacy.

Enzyme Inhibition

Preliminary studies suggest that This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitory assays have shown that related compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes.

The biological activity of this compound likely involves multiple mechanisms:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key metabolic enzymes, the compound may alter cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate oxidative stress, contributing to their anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Pyrimidine) Phenyl Group Substituent Molecular Weight Key Features
Target Compound C₁₇H₁₉N₃O₂S 4-hydroxy, 6-methyl, 5-allyl 4-methylphenyl 329.42 Sulfanyl acetamide, allyl group
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide dimer C₁₆H₁₅FN₄O₂S 4,6-diamino 4-fluorophenyl 346.38 Diamino pyrimidine, fluorophenyl
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 4,6-diamino 2-chlorophenyl 309.77 Chlorophenyl, diaminopyrimidine
N-(3,4-Dichlorophenyl)-2-{[...]sulfanyl}acetamide C₁₆H₁₄Cl₂N₃O₂S 4-hydroxy, 6-methyl, 5-allyl 3,4-dichlorophenyl 374.27 Dichlorophenyl, same pyrimidine core
Key Observations:

Pyrimidine Substituents: The 4-hydroxy and 5-allyl groups in the target compound contrast with 4,6-diamino substituents in analogs , altering hydrogen-bonding capacity and electronic effects.

Phenyl Group Modifications :

  • Electron-donating groups (e.g., 4-methyl in the target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., 4-fluoro , 2-chloro , 3,4-dichloro ) increase polarity and influence receptor binding.

Molecular Weight and Solubility :

  • The dichlorophenyl analog has a higher molecular weight (374.27 g/mol ) and lower predicted solubility compared to the target compound.

Conformational and Crystallographic Insights

  • Dihedral Angles: In analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the dihedral angle between pyrimidine and phenyl rings is 67.84° , whereas the target compound’s 4-methylphenyl group likely reduces this angle due to steric hindrance, affecting molecular packing and crystal lattice stability.
  • Hydrogen Bonding: The 4-hydroxy group in the target compound enables intramolecular hydrogen bonds (e.g., O–H⋯N), stabilizing a folded conformation . In contrast, diaminopyrimidine analogs form N–H⋯N bonds .

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